

Application Notes and Protocols: Hexahydrofarnesyl Acetone in Research

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Compound of Interest

Compound Name: Hexahydrofarnesyl acetone

Cat. No.: B052165

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For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Hexahydrofarnesyl acetone (HHFA), also known as 6,10,14-trimethyl-2-pentadecanone or phytone, is a sesquiterpenoid ketone.[1][2][3] While utilized in the fragrance industry for its mild, long-lasting floral and green aroma, particularly in jasmine compositions, recent research has highlighted its potential as a bioactive molecule.[4] It is found as a major component in the essential oils of various plants, including Hildegardia barteri, Beta vulgaris L., and Hyoscyamus niger L.[5]

These application notes provide a summary of the known physicochemical properties, biological activities, and detailed protocols for the research and development of **Hexahydrofarnesyl acetone**. The compound has demonstrated antibacterial, anti-inflammatory, and cytotoxic properties, making it a subject of interest for further investigation in drug development and related fields.

2.0 Physicochemical and Olfactive Properties

A comprehensive understanding of the compound's properties is essential for its application in research.

Table 1: Physicochemical Properties of **Hexahydrofarnesyl Acetone**

Property	Value	Source
Molecular Formula	C₁₈H₃₆O	
Molecular Weight	268.48 g/mol	
CAS Number	502-69-2	
Appearance	Colorless to light yellow liquid	
Density	0.8 ± 0.1 g/cm ³	
Specific Gravity	0.83400 to 0.84000 @ 25.00 °C	
Boiling Point	316.8 ± 10.0 °C at 760 mmHg	
Flash Point	> 212.00 °F (> 100.00 °C)	
Refractive Index	1.44500 to 1.45100 @ 20.00 °C	
logP (Octanol/Water)	7.26 - 7.48	
Water Solubility	4.0e-05 g/L (Practically insoluble)	

| Solubility | Soluble in DMSO (22.5 mg/mL), Chloroform | |

Table 2: Olfactive Profile and Fragrance Usage

Parameter	Description	Source
Odor Type	Floral, Green	
Odor Description	Long-lasting fresh jasmine, celery, green melon rind	
Flavor Profile	Sweet, green, tropical, watermelon rind	

| Recommended Usage | Up to 15.0000% in fragrance concentrate | |

3.0 Biological Activity Data

Hexahydrofarnesyl acetone has been identified primarily within essential oil extracts that exhibit a range of biological effects.

Table 3: In Vitro Cytotoxicity Data

Cell Line	Cell Type	Assay Details	Result (IC ₅₀)	Source
KB	Oral Epidermoid Carcinoma	Assayed as a component (2.6%) of <i>Graptophyllum pictum</i> essential oil.	27.04 µg/mL	
NCI-H187	Small Cell Lung Carcinoma	Assayed as a component (2.6%) of <i>Graptophyllum pictum</i> essential oil.	25.27 µg/mL	

| Vero | African Green Monkey Kidney | Assayed as a component (2.6%) of *Graptophyllum pictum* essential oil. | 26.52 µg/mL | |

Table 4: In Vitro Antibacterial Activity

Organism	Assay Details	Result (Inhibition Zone)	Source
<i>Staphylococcus aureus</i>	Assayed as a component (6.83%) of <i>Lindera nacusua</i> essential oil (0.2 mg).	2.5 mm	

| *Candida albicans* | Assayed as a component (6.83%) of *Lindera nacusua* essential oil (0.2 mg). | 2.0 mm | |

Table 5: In Vivo Anti-inflammatory Activity

Animal Model	Assay Details	Result	Source
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| Wistar Rats | Carrageenan-induced paw edema model. Assayed as a component (33.14%) of *Albizia zygia* essential oil. Doses: 100, 200, 400 mg/kg (p.o.). | Inhibition of inflammation | |

Table 6: In Vitro Anti-diabetic Activity

Enzyme	Assay Details	Result (% Inhibition)	Source
α -amylase	Assayed as a major component (61.08%) of <i>Beta vulgaris</i> L. extract (50 mg/mL).	58.9%	

| α -glucosidase | Assayed as a major component (61.08%) of *Beta vulgaris* L. extract (50 mg/mL). | 55.9% | |

4.0 Application Notes

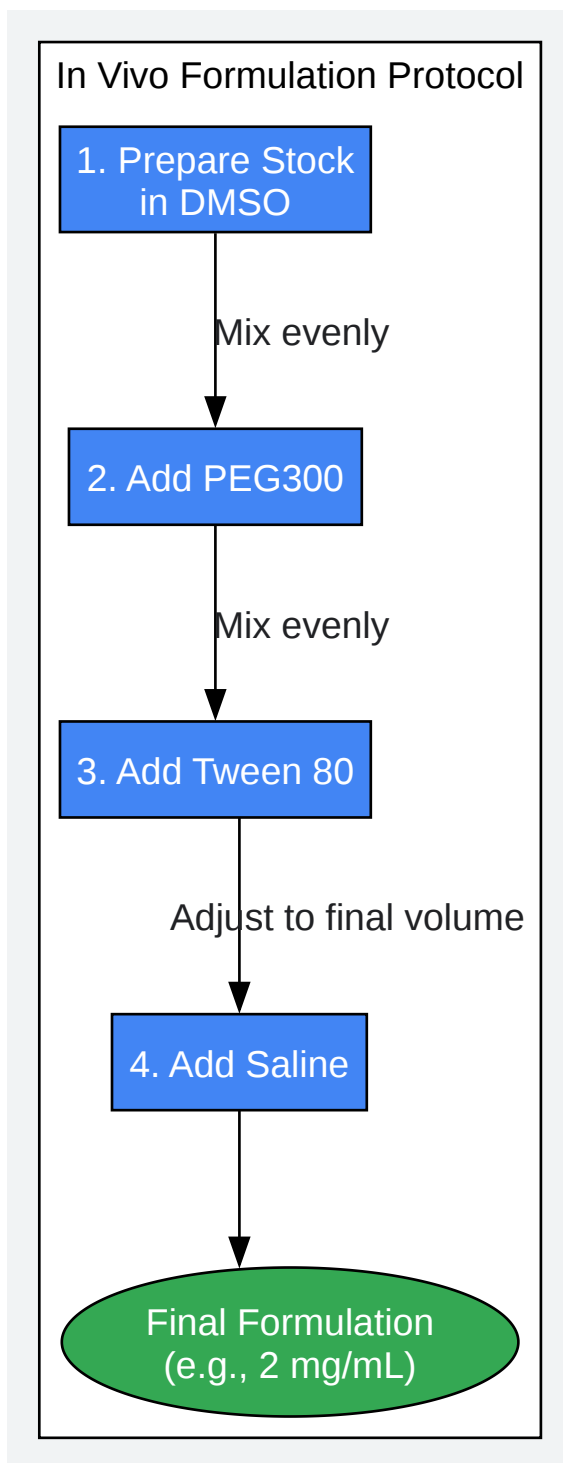
4.1 Safety and Handling

- **Hazard Classification:** Classified as hazardous to the aquatic environment with long-lasting effects (H410).
- **Personal Protective Equipment (PPE):** Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid breathing vapors.
- **First Aid:** In case of eye contact, flush immediately with large amounts of water. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air.

- Toxicology: Carcinogenicity and mutagenicity data are largely unavailable or negative based on component thresholds. The chemical, physical, and toxicological properties have not been completely investigated.

4.2 Solubility and Formulation for Experiments

- Stock Solutions: For in vitro assays, **Hexahydrofarnesyl acetone** can be dissolved in DMSO. A stock solution of up to 22.5 mg/mL (83.81 mM) is achievable; sonication is recommended to aid dissolution.
- In Vivo Formulation 1 (Aqueous-based): A common vehicle for oral or parenteral administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. A concentration of up to 2 mg/mL (7.45 mM) can be achieved with sonication.
- In Vivo Formulation 2 (Cyclodextrin-based): For improved aqueous solubility, a formulation of 10% DMSO + 90% (20% SBE- β -CD in Saline) can be used.
- In Vivo Formulation 3 (Oil-based): A simple formulation can be made with 10% DMSO + 90% Corn Oil.



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In vivo formulation workflow.

5.0 Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices and data from cited literature. Researchers should optimize these protocols for their specific experimental conditions.

5.1 Protocol 1: Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for quantifying **Hexahydrofarnesyl acetone** in a sample matrix.

- Objective: To determine the purity or concentration of **Hexahydrofarnesyl acetone**.
- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Procedure:
 - Standard Preparation: Accurately weigh and prepare a stock solution of **Hexahydrofarnesyl acetone** reference standard in a suitable solvent (e.g., acetone, dichloromethane). Prepare a series of calibration standards by serial dilution.
 - Sample Preparation: Dissolve the sample containing **Hexahydrofarnesyl acetone** in the same solvent used for the standards. If the sample is a complex mixture (e.g., essential oil), dilute appropriately. Filter the solution using a 0.45 µm filter.
 - GC Conditions (Example):
 - Column: DB-1 or similar non-polar capillary column (e.g., 30m x 0.53mm I.D., 1.0 µm film thickness).
 - Injector Temperature: 290°C.
 - Detector Temperature: 300°C.
 - Oven Program: Start at 100°C, hold for 2 min, then ramp at 30°C/min to 280°C and hold for 4 min.
 - Carrier Gas: Nitrogen or Helium.
 - Injection Volume: 1.0 µL.

- Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Identify the **Hexahydrofarnesyl acetone** peak by its retention time and quantify using the calibration curve.

5.2 Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol is designed to assess the cytotoxic effects of **Hexahydrofarnesyl acetone** on a chosen cell line, based on reported studies.

- Objective: To determine the concentration of **Hexahydrofarnesyl acetone** that inhibits cell viability by 50% (IC₅₀).
- Materials:
 - Selected cancer or normal cell lines (e.g., Vero, MCF-7).
 - 96-well cell culture plates.
 - Complete cell culture medium.
 - **Hexahydrofarnesyl acetone** stock solution in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or acidified isopropanol).
 - Plate reader.
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
 - Compound Treatment: Prepare serial dilutions of **Hexahydrofarnesyl acetone** in complete medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically $\leq 0.5\%$). Replace the medium in the wells with the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

- Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours), as cytotoxicity can be time-dependent.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

5.3 Protocol 3: Antibacterial Susceptibility - Agar Disc Diffusion

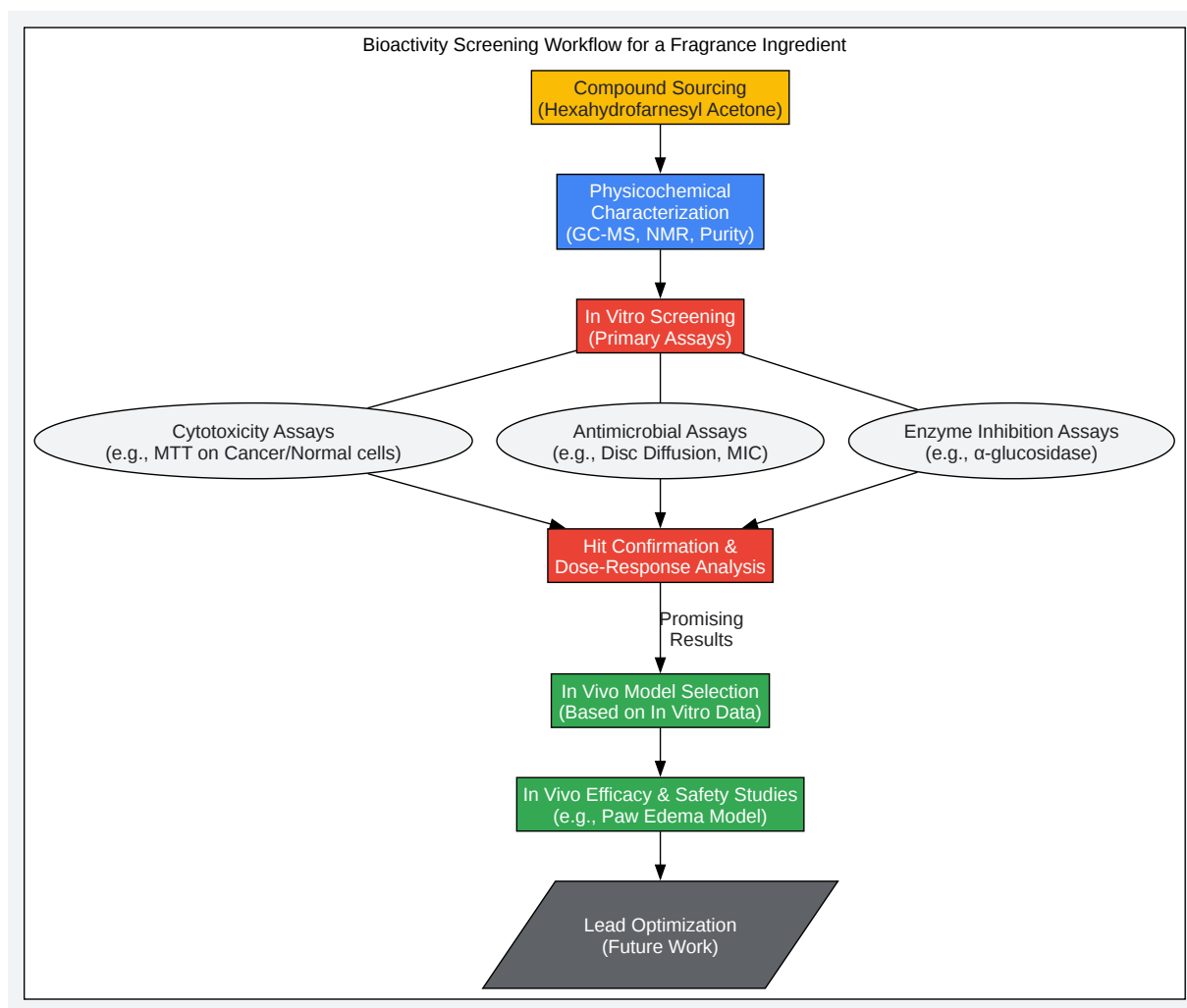
This protocol assesses the ability of **Hexahydrofarnesyl acetone** to inhibit bacterial growth.

- Objective: To determine the zone of inhibition produced by **Hexahydrofarnesyl acetone** against specific bacterial strains.
- Materials:
 - Bacterial strains (e.g., *Staphylococcus aureus*).
 - Muller-Hinton Agar (MHA) plates.
 - Sterile paper discs (6 mm).
 - **Hexahydrofarnesyl acetone** solutions at various concentrations.
 - Positive control (e.g., Amoxicillin) and negative control (solvent) discs.
- Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Evenly swab the surface of an MHA plate with the bacterial inoculum.
- Disc Application: Prepare solutions of **Hexahydrofarnesyl acetone**. Aseptically apply a known volume (e.g., 10 μ L) of each test concentration onto sterile paper discs and allow the solvent to evaporate.
- Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

6.0 Research Workflow Visualization

The investigation of a fragrance ingredient for novel bioactive properties follows a structured, multi-stage process.



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Workflow for investigating bioactive properties.

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